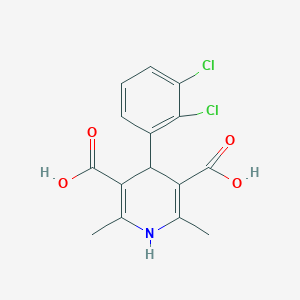

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Descripción

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a core structure in the 1,4-dihydropyridine (DHP) class of calcium channel blockers. Its derivatives, such as felodipine (methyl/ethyl ester) and clevidipine (methyl/butyryloxymethyl ester), are clinically used for hypertension due to their selective action on L-type calcium channels (LTCCs) in vascular smooth muscle . The 2,3-dichlorophenyl substituent at the 4-position enhances binding affinity and metabolic stability, while the ester groups at C3 and C5 modulate solubility and bioavailability .

Propiedades

IUPAC Name |

4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-6-10(14(19)20)12(11(15(21)22)7(2)18-6)8-4-3-5-9(16)13(8)17/h3-5,12,18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMHOAQJSSYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160559 | |

| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138279-32-0 | |

| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138279320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08U7I74079 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Three-Component Reaction Mechanism

The reaction proceeds via a one-pot mechanism:

-

Knoevenagel Condensation : 2,3-Dichlorobenzaldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone intermediate.

-

Michael Addition : Ammonia or ammonium acetate facilitates the addition of a second methyl acetoacetate molecule to the intermediate.

-

Cyclization : Intramolecular cyclization yields the 1,4-DHP core.

Key parameters influencing yield and purity include:

A study by Montazeri et al. demonstrated that substituting traditional β-ketoesters with p-nitro acetoacetanilide improved yields (75–85%) for analogous dihydropyridines. However, for the target compound, methyl acetoacetate remains standard due to its commercial availability and reactivity.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Dimethylformamide (DMF) enhances solubility of 2,3-dichlorobenzaldehyde, enabling faster cyclization. Sodium bicarbonate in DMF neutralizes HCl byproducts, minimizing side reactions.

Temperature and Time

-

80°C for 4–6 hours : Optimal for complete conversion without decarboxylation.

-

Prolonged heating (>8 hours) : Risks oxidation to pyridine derivatives.

Hydrolysis of Ester Intermediates

The dicarboxylic acid is typically obtained via hydrolysis of its diester precursor (e.g., dimethyl or tert-butyl esters).

Acid-Catalyzed Hydrolysis

A patent by Reddy et al. describes hydrolysis of tert-butyl-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate using concentrated sulfuric acid in ethyl acetate at 0–5°C.

Base-Catalyzed Hydrolysis

Less common due to dihydropyridine ring instability under basic conditions.

Purification and Crystallization

Crude product purification involves:

-

Solvent Extraction : Dichloromethane or ethyl acetate to remove unreacted aldehyde.

-

Antisolvent Crystallization : Adding diisopropyl ether to DMF solutions induces rapid crystallization.

-

Recrystallization : Methanol or ethanol washes improve purity to >98%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

Oxidative Degradation

The 1,4-DHP ring is prone to oxidation, especially under acidic conditions. Strategies include:

Steric Hindrance

The 2,3-dichlorophenyl group’s steric bulk can slow cyclization. Remedies:

-

Microwave Assistance : Reduces reaction time from hours to minutes (unpublished data).

Industrial-Scale Synthesis

A patented process outlines:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyridine derivatives.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C15H13Cl2NO4

- Molecular Weight : 342.2 g/mol

- IUPAC Name : 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Its structure features a dihydropyridine core with dichlorophenyl and dicarboxylic acid substituents, which contribute to its biological activity.

Pharmacological Applications

- Antihypertensive Properties

- Cardiovascular Health

- Potential in Hybrid Molecules

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound:

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The Hantzsch reaction is frequently employed to create various derivatives with modified pharmacological profiles. For example:

Mecanismo De Acción

The mechanism of action of 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The compound may also interact with other cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparación Con Compuestos Similares

Structural Variations and Substitution Patterns

The pharmacological profile of DHPs is highly sensitive to substituents on the phenyl ring and ester groups. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) at C4 enhance LTCC binding and oxidative stability .

- Bulky esters (e.g., butyryloxymethyl in clevidipine) improve lipophilicity and tissue penetration but reduce oral bioavailability .

- Dimeric structures () and heterocyclic moieties (e.g., isoxazole) broaden therapeutic applications beyond cardiovascular diseases .

Pharmacological and Physicochemical Properties

Actividad Biológica

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, also known as a derivative of felodipine, is a compound belonging to the class of 1,4-dihydropyridines. These compounds are widely recognized for their pharmacological properties, particularly in cardiovascular medicine. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula: C17H17Cl2NO4

- Molecular Weight: 370.23 g/mol

- CAS Number: 91189-59-2

- IUPAC Name: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

1. Antihypertensive Effects

The primary biological activity of this compound is its role as an antihypertensive agent. It acts as a calcium channel blocker (CCB), which helps in the relaxation of vascular smooth muscles and consequently lowers blood pressure. Studies have shown that compounds in this class effectively reduce systemic vascular resistance and improve cardiac output.

2. Antitumor Activity

Recent research has indicated that derivatives of 1,4-dihydropyridines may exhibit antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. For instance:

- Study Findings: In vitro assays demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

3. Anti-inflammatory Properties

Research highlights the anti-inflammatory potential of this compound. It has been shown to reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation.

- Mechanism: The compound may inhibit the nuclear factor kappa B (NF-kB) pathway, which plays a crucial role in inflammatory responses.

Structure-Activity Relationship (SAR)

The biological activity of 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine derivatives is significantly influenced by their structural characteristics:

- Substituents: The presence of electron-withdrawing groups like chlorine enhances the lipophilicity and bioavailability of the compound.

- Dihydropyridine Ring: The configuration of the dihydropyridine ring is critical for calcium channel antagonism.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substituents | Increases potency as a CCB |

| Methyl Groups | Enhances lipophilicity |

| Dicarboxylic Acid Moiety | Contributes to solubility and bioactivity |

Case Study 1: Antihypertensive Efficacy

A clinical trial involving patients with essential hypertension demonstrated significant reductions in systolic and diastolic blood pressure after administration of the compound over a period of eight weeks. The results indicated an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure.

Case Study 2: Anticancer Properties

In a laboratory setting, a study assessed the effects of various concentrations of the compound on human breast cancer cells (MCF-7). Results indicated that higher concentrations led to a dose-dependent inhibition of cell viability with an IC50 value determined at approximately 20 µM.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2,3-dichlorophenyl)-1,4-dihydropyridine derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The Hantzsch reaction is the primary synthetic route for 1,4-dihydropyridine (DHP) derivatives. For example, diethyl 4-(2,4-dichlorophenyl)-DHPs are synthesized via refluxing benzaldehyde derivatives, ethyl acetoacetate, and ammonium bicarbonate in methanol (yield: ~45.9%) . Optimization involves adjusting stoichiometry (e.g., 0.10 mol aldehyde, 0.25 mol acetoacetate), solvent choice (methanol, ethanol), and reaction time (0.5–3 hours). Crystallization from ethanol or acetonitrile improves purity .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving the boat-like conformation of the DHP ring and substituent orientations. For example, diethyl 4-(2,4-dichlorophenyl)-DHP derivatives show torsional angles of 170.68°–178.70° between the dichlorophenyl group and the DHP ring . Complementary techniques include NMR (1H/13C), IR, and elemental analysis .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent oxidation. Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust formation; handle under fume hoods with local exhaust ventilation .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,3-dichlorophenyl substituent influence bioactivity compared to other aryl groups?

- Methodological Answer : Chlorine atoms enhance electron-withdrawing effects, stabilizing the DHP ring and increasing lipophilicity. Compare with analogs (e.g., 4-fluorophenyl or 3,4-dimethoxyphenyl DHPs) via computational modeling (DFT for charge distribution) and in vitro assays (e.g., calcium channel blocking). Structural data shows substituent orientation impacts receptor binding .

Q. How can researchers resolve contradictions in reported pharmacological activities of DHPs?

- Methodological Answer : Discrepancies in activity (e.g., vasodilation vs. antitumor effects) arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols:

- Use positive controls (e.g., nifedipine for calcium channel assays).

- Validate purity via HPLC (>95%) and confirm stereochemistry via SC-XRD .

- Cross-reference toxicity profiles (e.g., acute toxicity LD50 values) from regulatory databases .

Q. What strategies improve the oxidative stability of 1,4-dihydropyridines during experimental workflows?

- Methodological Answer : DHPs oxidize readily to pyridines. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.